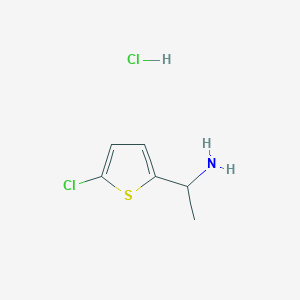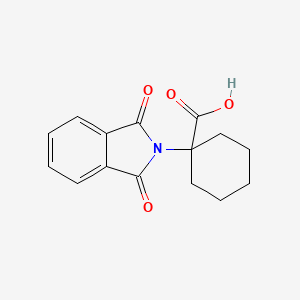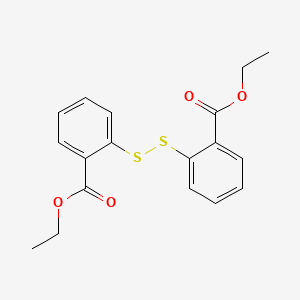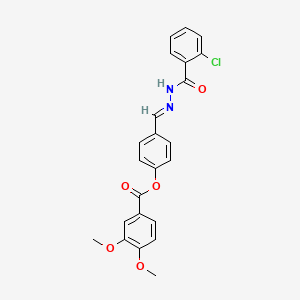
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C21H13Cl3N2O3. It belongs to the class of benzoylcarbohydrazones and contains both aromatic and carbonyl functional groups.
Structure: The compound consists of a phenyl ring substituted with a 3,4-dimethoxybenzoate group and a hydrazono group attached to the phenyl ring via a chlorobenzoyl moiety.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 3,4-dimethoxybenzoic acid and 2-chlorobenzoyl chloride, followed by the addition of hydrazine hydrate to form the hydrazide intermediate. Finally, the hydrazide reacts with phenyl isocyanate to yield the target compound.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., dichloromethane or chloroform) with appropriate catalysts.
Industrial Production: While industrial-scale production details are scarce, researchers often synthesize this compound in the laboratory for specific applications.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like hydrazine hydrate, phenyl isocyanate, and chlorobenzoyl chloride are essential for its synthesis.
Major Products: The primary product is the target compound itself, but by-products may form during the synthetic process.
Aplicaciones Científicas De Investigación
Biology: Its biological activity (if any) remains an area of investigation.
Medicine: No specific medical applications are well-documented.
Industry: Limited information exists regarding industrial applications.
Mecanismo De Acción
- Unfortunately, detailed information on its mechanism of action is lacking. Further research is needed to understand its interactions with biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
478630-10-3 |
|---|---|
Fórmula molecular |
C23H19ClN2O5 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-20-12-9-16(13-21(20)30-2)23(28)31-17-10-7-15(8-11-17)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+ |
Clave InChI |
XAQBAWDTOUEUHP-AFUMVMLFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


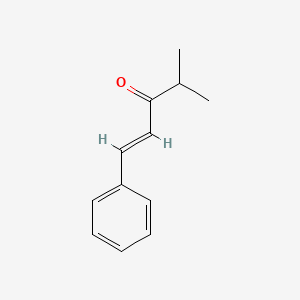

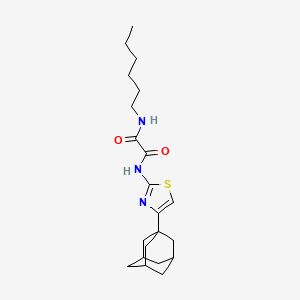
![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)
![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)
